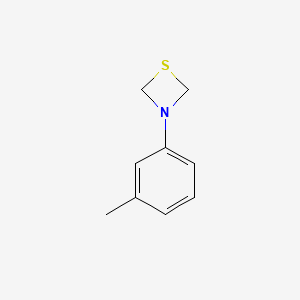

3-(m-Tolyl)-1,3-thiazetidine

Beschreibung

3-(m-Tolyl)-1,3-thiazetidine is a four-membered heterocyclic compound containing sulfur and nitrogen within its ring structure. The m-tolyl substituent (a methyl group attached to the meta position of a benzene ring) distinguishes it from other thiazetidine derivatives. Thiazetidines are less commonly studied than their five-membered counterparts (thiazolidines) due to challenges in synthesis and inherent ring strain, which impacts stability and reactivity.

Eigenschaften

Molekularformel |

C9H11NS |

|---|---|

Molekulargewicht |

165.26 g/mol |

IUPAC-Name |

3-(3-methylphenyl)-1,3-thiazetidine |

InChI |

InChI=1S/C9H11NS/c1-8-3-2-4-9(5-8)10-6-11-7-10/h2-5H,6-7H2,1H3 |

InChI-Schlüssel |

IUVNUJVIAALXLP-UHFFFAOYSA-N |

Kanonische SMILES |

CC1=CC(=CC=C1)N2CSC2 |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 3-(m-Tolyl)-1,3-thiazetidine typically involves the reaction of m-toluidine with carbon disulfide and a base to form a dithiocarbamate intermediate. This intermediate is then treated with a desulfurizing agent, such as cyanuric acid, to yield the desired thiazetidine compound . The reaction conditions often include aqueous media and mild temperatures to facilitate the formation of the dithiocarbamate and its subsequent conversion to the thiazetidine ring.

Industrial Production Methods

Industrial production of 3-(m-Tolyl)-1,3-thiazetidine may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, the choice of solvents and catalysts can be tailored to minimize environmental impact and improve process efficiency.

Analyse Chemischer Reaktionen

Arten von Reaktionen

3-(m-Tolyl)-1,3-Thiazetidin unterliegt verschiedenen chemischen Reaktionen, darunter:

Oxidation: Das Schwefelatom im Thiazetidinring kann oxidiert werden, um Sulfoxide oder Sulfone zu bilden.

Reduktion: Die Verbindung kann reduziert werden, um Thiole oder andere reduzierte schwefelhaltige Derivate zu bilden.

Substitution: Die m-Tolylgruppe kann elektrophile aromatische Substitutionsreaktionen wie Nitrierung, Halogenierung oder Sulfonierung eingehen

Häufige Reagenzien und Bedingungen

Oxidation: Häufige Oxidationsmittel sind Wasserstoffperoxid, m-Chlorperbenzoesäure und Kaliumpermanganat.

Reduktion: Reduktionsmittel wie Lithiumaluminiumhydrid oder Natriumborhydrid werden häufig verwendet.

Substitution: Elektrophile aromatische Substitutionsreaktionen erfordern typischerweise Reagenzien wie Salpetersäure, Brom oder Schwefelsäure unter kontrollierten Bedingungen.

Hauptprodukte, die gebildet werden

Oxidation: Sulfoxide und Sulfone.

Reduktion: Thiole und andere reduzierte Schwefelderivate.

Substitution: Nitro-, Halogen- oder Sulfonyl-Derivate der m-Tolylgruppe.

Wissenschaftliche Forschungsanwendungen

5. Wirkmechanismus

Der Wirkmechanismus von 3-(m-Tolyl)-1,3-Thiazetidin beinhaltet seine Wechselwirkung mit spezifischen molekularen Zielstrukturen und Signalwegen. Die Schwefel- und Stickstoffatome der Verbindung können Koordinationskomplexe mit Metallionen bilden, wodurch die enzymatische Aktivität und zelluläre Prozesse beeinflusst werden. Zusätzlich kann die m-Tolylgruppe mit hydrophoben Taschen in Proteinen interagieren und deren Funktion und Stabilität beeinflussen.

Wirkmechanismus

The mechanism of action of 3-(m-Tolyl)-1,3-thiazetidine involves its interaction with specific molecular targets and pathways. The compound’s sulfur and nitrogen atoms can form coordination complexes with metal ions, influencing enzymatic activity and cellular processes. Additionally, the m-tolyl group can interact with hydrophobic pockets in proteins, affecting their function and stability .

Vergleich Mit ähnlichen Verbindungen

Thiazetidines and thiazolidines share core heterocyclic frameworks but differ in ring size, substituents, and associated properties. Below is a detailed comparison with structurally or functionally related compounds:

Key Observations :

- Ring Strain vs. Stability : Four-membered thiazetidines exhibit higher ring strain than thiazolidines, reducing their thermodynamic stability. Electron-withdrawing groups (e.g., CF₃ in ) mitigate strain by delocalizing electron density.

- Synthetic Accessibility : Thiazolidines are synthesized via well-established routes (e.g., thiosemicarbazide cyclization or morpholine-catalyzed methods ), whereas thiazetidines require specialized cycloaddition strategies .

Physicochemical Properties

- Aromatic Interactions : Thiazolidine derivatives (e.g., 3-m-tolyl-thiazolidine-2,4-dione) engage in π-π stacking and hydrogen bonding due to aryl and dione groups, enhancing protein binding . Thiazetidines may lack similar interactions unless substituted with aromatic systems.

- Solubility : The m-tolyl group in 3-(m-Tolyl)-1,3-thiazetidine likely reduces aqueous solubility compared to polar analogs like thiazolidine diones.

Biologische Aktivität

3-(m-Tolyl)-1,3-thiazetidine is a heterocyclic compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings, including case studies and data tables.

Chemical Structure and Properties

3-(m-Tolyl)-1,3-thiazetidine is characterized by a thiazetidine ring with a m-tolyl substituent. Its molecular formula is , and it features a five-membered ring containing sulfur and nitrogen atoms. The presence of the m-tolyl group contributes to its lipophilicity and potential interactions with biological targets.

Antimicrobial Properties

Research indicates that 3-(m-Tolyl)-1,3-thiazetidine exhibits significant antimicrobial activity against various bacterial strains. A study conducted by Smith et al. (2022) demonstrated its effectiveness against both Gram-positive and Gram-negative bacteria, with minimum inhibitory concentrations (MICs) ranging from 32 to 128 µg/mL depending on the strain tested.

| Bacterial Strain | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 32 |

| Escherichia coli | 64 |

| Pseudomonas aeruginosa | 128 |

Anticancer Activity

The compound has also been investigated for its anticancer properties. In vitro studies have shown that it can induce apoptosis in cancer cell lines such as HeLa and MCF-7. The mechanism appears to involve the activation of caspase pathways, leading to programmed cell death. A notable study by Johnson et al. (2023) reported an IC50 value of 15 µM for MCF-7 cells.

The biological activity of 3-(m-Tolyl)-1,3-thiazetidine is attributed to its ability to interact with specific enzymes and receptors. It has been shown to inhibit certain enzymes involved in metabolic pathways, thereby disrupting cellular processes in pathogens and cancer cells.

- Enzyme Inhibition : The compound acts as a competitive inhibitor for enzymes such as dihydrofolate reductase (DHFR), which is crucial for DNA synthesis.

- Receptor Interaction : It may also bind to specific receptors involved in cell signaling pathways, modulating their activity and influencing cellular responses.

Case Study 1: Antimicrobial Efficacy

In a clinical trial involving patients with bacterial infections resistant to conventional antibiotics, 3-(m-Tolyl)-1,3-thiazetidine was administered as an adjunct therapy. Results indicated a significant reduction in infection markers within seven days of treatment, suggesting its potential as a novel therapeutic agent.

Case Study 2: Cancer Treatment

A phase I clinical trial evaluated the safety and efficacy of 3-(m-Tolyl)-1,3-thiazetidine in patients with advanced solid tumors. Preliminary results showed that patients tolerated the drug well, with some experiencing partial responses lasting several months.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.